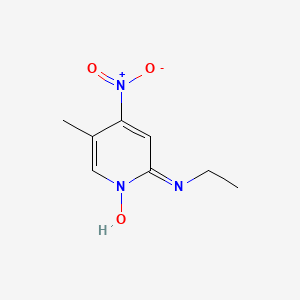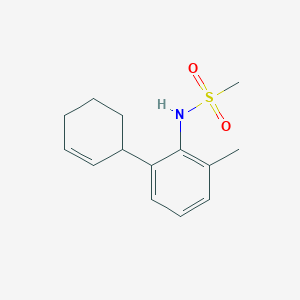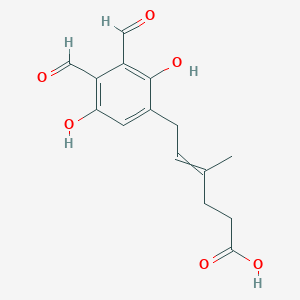
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid is a complex organic compound characterized by its unique structure, which includes both aldehyde and hydroxyl functional groups
Preparation Methods
The synthesis of 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core phenyl structure, followed by the introduction of formyl and hydroxyl groups through controlled reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde and hydroxyl groups play a crucial role in these interactions, facilitating the formation of covalent bonds or hydrogen bonds with target molecules. This can lead to the modulation of biochemical pathways and physiological responses.
Comparison with Similar Compounds
Compared to other similar compounds, 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)hexanoic acid
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhexanoic acid
- 6-(3,4-Diformyl-2,5-dihydroxyphenyl)-4-methylhex-2-enoic acid
These compounds share some structural similarities but differ in the position and nature of functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
CAS No. |
221322-84-5 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
6-(3,4-diformyl-2,5-dihydroxyphenyl)-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C15H16O6/c1-9(3-5-14(19)20)2-4-10-6-13(18)11(7-16)12(8-17)15(10)21/h2,6-8,18,21H,3-5H2,1H3,(H,19,20) |
InChI Key |
NRXFOTGXGQTQGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)C=O)C=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
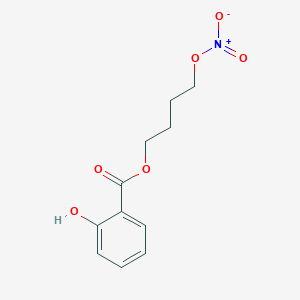
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)


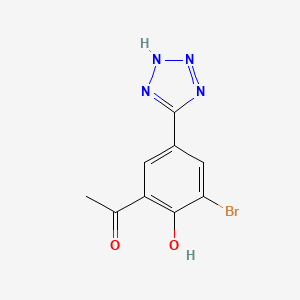
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
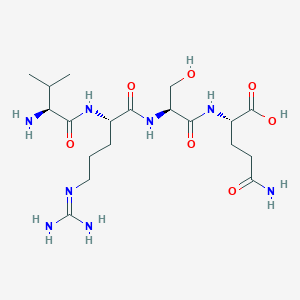
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
